REACTION_CXSMILES
|
[C:1]([C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[C:9](=[O:10])[O:8][CH2:7]2)(O)=[O:2].C1(C)C=CC=CC=1.S(Cl)([Cl:23])=O.CN(C)C=O>CCCCCCC>[Cl:23][C:1]([C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[C:9](=[O:10])[O:8][CH2:7]2)=[O:2]
|
Name
|
|
Quantity
|
53 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C=1C=C2COC(=O)C2=CC1
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Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
44 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
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CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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CCCCCCC
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The crystals formed
|
Type
|
CUSTOM
|
Details
|
were collected
|
Type
|
WASH
|
Details
|
washed with heptane (100 mL)
|
Type
|
CUSTOM
|
Details
|
131° C
|
Name
|
|
Type
|
|
Smiles
|
ClC(=O)C=1C=C2COC(=O)C2=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |